3-Methyl-5-sulfamoylimidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-sulfamoylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-8-2-7-4(13(6,11)12)3(8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSFKRTVAVOUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid typically involves the construction of the imidazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a carboxylic acid derivative, the imidazole ring can be formed through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can act as a proton donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 2-Methylimidazole
- 4-Nitroimidazole
- 5-Methylimidazole
Uniqueness
What sets 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid apart is the combination of its substituents, which confer unique chemical and biological properties. The presence of both a sulfamoyl group and a carboxylic acid group allows for diverse reactivity and potential interactions with biological targets.
Biological Activity
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its ability to inhibit various enzymes, particularly those involved in bacterial growth. The molecular formula is , with a molecular weight of approximately 220.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₄O₄S |
| Molecular Weight | 220.22 g/mol |
| Solubility | Soluble in water |
| pKa | 3.5 (approximate) |
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of sulfa drugs, which are widely used as antibiotics.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various strains of bacteria, potentially making it useful in treating infections resistant to conventional antibiotics.
Antimicrobial Properties
Research has demonstrated that this compound shows potent antibacterial activity. A study involving various bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to the control group.
- Anti-inflammatory Research : In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production, supporting its potential role as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of imidazole derivatives with sulfamoyl groups. A common approach is to functionalize the imidazole core at the 4- and 5-positions using acid chlorides or anhydrides. For example, analogous compounds like 5-substituted pyrazole-4-carboxylic acid esters are synthesized via reactions of amino precursors with acid anhydrides or chlorides under reflux conditions . Key steps include:
- Step 1 : Protection of the carboxylic acid group as an ethyl ester to enhance reactivity.
- Step 2 : Sulfamoylation at the 5-position using sulfamoyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Hydrolysis of the ester group under acidic or basic conditions to regenerate the carboxylic acid.
Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-sulfonated derivatives.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying protons and carbons in the imidazole ring, sulfamoyl group, and carboxylic acid. For example, the methyl group at the 3-position typically appears as a singlet near δ 2.5 ppm in ¹H NMR .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1300–1150 cm⁻¹ (S=O stretches of sulfonamide) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization) and detect residual solvents or intermediates.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments consistent with the sulfamoyl and carboxylic acid groups .
Advanced Research Questions
Q. How can discrepancies between computational (DFT) and experimental spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from solvation effects, tautomerism, or crystal packing. To address this:
- Solvent Correction : Re-calculate DFT spectra using implicit solvent models (e.g., PCM for DMSO or water).
- Tautomer Analysis : Use 2D NMR (e.g., HSQC, HMBC) to identify dominant tautomeric forms in solution. For example, the sulfamoyl group may participate in hydrogen bonding, altering chemical shifts .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental crystal structures (e.g., bond lengths/angles) with DFT-optimized geometries . Tools like SHELXL refine crystallographic data to atomic resolution .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
- Sulfamoylation : Use a 1.2–1.5 molar excess of sulfamoyl chloride to ensure complete reaction while minimizing hydrolysis.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Temperature Control : Maintain temperatures below 0°C during sulfamoyl chloride addition to reduce side reactions.
- Workup : Extract the product at pH 4–5 to isolate the carboxylic acid while removing unreacted sulfamoyl chloride.
- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to separate isomers or by-products .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation from ethanol/water. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Use direct methods (e.g., SHELXT) for phase determination, followed by refinement with SHELXL .
- Key Insights :
- Hydrogen Bonding : The sulfamoyl and carboxylic acid groups form intermolecular H-bonds, stabilizing the crystal lattice.
- Torsion Angles : The dihedral angle between the imidazole and sulfamoyl groups affects molecular packing and solubility .
Data Contradiction and Troubleshooting
Q. How to address conflicting bioactivity results in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Confirm enzyme activity with a positive control (e.g., known inhibitor).
- Compound Stability : Test for degradation under assay conditions (e.g., pH 7.4, 37°C) using HPLC.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants to ensure the compound remains solubilized.
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to assess reproducibility. Inconsistent results may indicate aggregation or off-target effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
